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molecular formula C17H25NO4 B1440057 1-BOC-4-(3-METHOXYPHENYL)-4-HYDROXYPIPERIDINE CAS No. 871112-35-5

1-BOC-4-(3-METHOXYPHENYL)-4-HYDROXYPIPERIDINE

Cat. No. B1440057
M. Wt: 307.4 g/mol
InChI Key: WYAWTKRZLYEDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859777B2

Procedure details

This compound was prepared from tert-Butyl 4-oxopiperidine-1-carboxylate and 3-methoxyphenylmagnesium bromide as described in Step 1 of Example 6 in 55% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([Mg]Br)[CH:20]=[CH:21][CH:22]=1>>[OH:1][C:2]1([C:21]2[CH:20]=[CH:19][CH:18]=[C:17]([O:16][CH3:15])[CH:22]=2)[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
3-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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